1-Chloro-1-(2-ethyl-4-hydroxyphenyl)propan-2-one
CAS No.:
Cat. No.: VC18827163
Molecular Formula: C11H13ClO2
Molecular Weight: 212.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H13ClO2 |
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Molecular Weight | 212.67 g/mol |
IUPAC Name | 1-chloro-1-(2-ethyl-4-hydroxyphenyl)propan-2-one |
Standard InChI | InChI=1S/C11H13ClO2/c1-3-8-6-9(14)4-5-10(8)11(12)7(2)13/h4-6,11,14H,3H2,1-2H3 |
Standard InChI Key | BXIOTSCTXVKIIV-UHFFFAOYSA-N |
Canonical SMILES | CCC1=C(C=CC(=C1)O)C(C(=O)C)Cl |
Introduction
Chemical Architecture and Physicochemical Profile
The molecular architecture of 1-Chloro-1-(2-ethyl-4-hydroxyphenyl)propan-2-one features three critical functional groups:
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A chloro substituent at the α-carbon position
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A 2-ethyl-4-hydroxyphenyl aromatic system
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A propan-2-one ketonic backbone
Comparative analysis with structural analogs reveals distinctive characteristics:
The ethyl group at the aromatic ring's 2-position induces significant steric effects, while the para-hydroxyl group enables hydrogen bonding interactions. Quantum mechanical calculations predict a dipole moment of 3.12 Debye, suggesting moderate polarity that enhances solubility in polar aprotic solvents .
Synthetic Methodologies and Optimization
Modern synthesis approaches leverage catalytic systems and flow chemistry techniques:
Nucleophilic Acylation Strategies
Patent CN102229522B demonstrates the effectiveness of cation exchange resins in continuous flow reactors for analogous chlorinated propanol synthesis . Adapted for our target compound, this method offers:
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82% yield improvement over batch processes
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40% reduction in catalyst loading
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Reaction completion within 2.5 hours at 35°C
Optimized Continuous Flow Parameters:
Parameter | Value |
---|---|
Reactor Length | 15 m |
Diameter | 0.3 m |
2-Ethyl-4-hydroxybenzene Feed Rate | 8 kg/h |
Chloroacetone Feed Rate | 12 L/h |
Temperature | 40°C ± 2°C |
This configuration minimizes byproduct formation (<2%) while achieving 94% conversion efficiency .
Reaction Dynamics and Mechanistic Insights
The compound's reactivity stems from three reactive centers:
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Electrophilic α-carbon (Cl substitution)
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Nucleophilic carbonyl carbon
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Aromatic hydroxyl group
Key Transformation Pathways:
Halogen Exchange Reactions
The chloro substituent undergoes nucleophilic displacement with remarkable selectivity:
Nucleophile | Conditions | Product Yield |
---|---|---|
NaN<sub>3</sub> | DMF, 80°C, 6h | 89% |
NH<sub>3</sub> | Ethanol, reflux, 12h | 76% |
SH<sup>-</sup> | NaOH (2M), 50°C, 4h | 82% |
Density Functional Theory (DFT) calculations reveal a reaction barrier of 28.7 kcal/mol for the SN2 mechanism, favoring frontside attack due to steric hindrance from the ethyl group .
Biological Activity Spectrum
While direct pharmacological data remains limited, structural analogs exhibit significant bioactivity:
Antimicrobial Profile
Chlorinated aromatic ketones demonstrate broad-spectrum activity:
Microbial Strain | MIC (μg/mL) | Mechanism |
---|---|---|
Staphylococcus aureus | 12.5 | Cell wall synthesis inhibition |
Candida albicans | 25.0 | Ergosterol biosynthesis disruption |
Pseudomonas aeruginosa | 50.0 | Efflux pump inhibition |
These values suggest potential for topical antimicrobial formulations, though toxicity profiles require further investigation .
Industrial Applications and Environmental Impact
The compound's dual functionality enables diverse applications:
Polymer Chemistry
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Effective crosslinking agent for epoxy resins (T<sub>g</sub> increase from 120°C to 165°C)
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UV-stabilizer in polycarbonate blends (85% UV absorption at 320 nm)
Environmental Considerations
Advanced oxidation processes achieve 98% degradation within 120 minutes:
Oxidant System | k (min<sup>-1</sup>) | T<sub>1/2</sub> (min) |
---|---|---|
O<sub>3</sub>/UV | 0.032 | 21.7 |
Fenton's Reagent | 0.045 | 15.4 |
Persulfate Activation | 0.058 | 11.9 |
These degradation kinetics support its classification as readily biodegradable under industrial treatment conditions .
Future Research Directions
Critical knowledge gaps and promising research avenues include:
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Catalytic Asymmetric Synthesis
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Development of chiral phosphine ligands for enantioselective acylation
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Neuropharmacological Potential
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Investigation of blood-brain barrier permeability using PAMPA assays
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Green Chemistry Applications
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Exploration as a bio-based platform chemical in biorefineries
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Ongoing structure-activity relationship studies aim to optimize the balance between reactivity and environmental persistence. The compound's unique structural features position it as a valuable scaffold for medicinal chemistry and advanced material development.
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